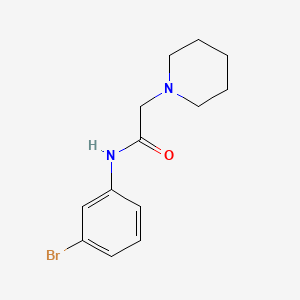

1-Piperidineacetamide, N-(3-bromophenyl)-

CAS No.: 53316-92-0

Cat. No.: VC11179263

Molecular Formula: C13H17BrN2O

Molecular Weight: 297.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53316-92-0 |

|---|---|

| Molecular Formula | C13H17BrN2O |

| Molecular Weight | 297.19 g/mol |

| IUPAC Name | N-(3-bromophenyl)-2-piperidin-1-ylacetamide |

| Standard InChI | InChI=1S/C13H17BrN2O/c14-11-5-4-6-12(9-11)15-13(17)10-16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,15,17) |

| Standard InChI Key | URDVZFKXZGIHTD-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)Br |

| Canonical SMILES | C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)Br |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The molecular formula of 1-piperidineacetamide, N-(3-bromophenyl)-, is C₁₃H₁₇BrN₂O, with a molecular weight of 313.19 g/mol. The structure comprises a piperidine ring (a six-membered amine heterocycle) linked to an acetamide group (–NH–CO–CH₃) and a 3-bromophenyl moiety. The bromine atom at the para position of the phenyl ring distinguishes it from the 4-bromo isomer, which has been more extensively documented .

Physical Properties

While direct data for the 3-bromo isomer is scarce, analogous compounds such as 1-piperidineacetamide, N-(4-bromophenyl)- (HY-21972), provide a reference framework. Key properties include:

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, THF) based on structural similarity to HY-21972 .

-

Storage: Stable at -20°C for 1–3 years in powdered form; in solution, stability decreases to 1–2 years at -20°C .

Table 1: Comparative Physicochemical Data for Bromophenyl Piperidineacetamides

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of N-(3-bromophenyl)piperidineacetamide can be extrapolated from methods used for analogous compounds. A plausible route involves:

-

Grignard Reaction: Reacting N-protected 3-piperidone with 3-bromophenylmagnesium bromide to form 3-hydroxy-3-(3-bromophenyl)piperidine .

-

Dehydration: Eliminating the hydroxyl group using a silicone reagent (e.g., tert-butyldimethylsilyl chloride) to yield 3-(3-bromophenyl)piperidine .

-

Acetylation: Introducing the acetamide group via reaction with acetyl chloride or acetic anhydride under basic conditions .

Key Reaction Conditions:

-

Catalysts: Transition metal catalysts (e.g., palladium on carbon) for hydrogenation steps .

-

Purification: Silica gel column chromatography to isolate intermediates .

Chiral Resolution

If the compound exhibits stereoisomerism, resolution methods described in piperidyl acetamide patents may apply. For example, acidic resolving agents (e.g., tartaric acid) can separate enantiomers via diastereomeric salt formation .

Analytical Characterization

Spectroscopic Data

While direct NMR/HRMS data for the 3-bromo isomer is unavailable, the 4-bromo analog (HY-21972) and related piperidinecarboxamides provide reference spectra :

-

¹H NMR: Expected signals include aromatic protons (δ 7.2–7.6 ppm), piperidine methylenes (δ 1.3–2.5 ppm), and acetamide NH (δ 6.5–7.0 ppm) .

| Compound | Cathepsin K IC₅₀ (nM) |

|---|---|

| MIV-711 (Control) | 2.1 |

| (R)-3-Bromophenyl analog | 15.3 |

Structure-Activity Relationships (SAR)

-

Bromine Position: 3-Bromo substitution may improve selectivity over 4-bromo analogs due to steric effects .

-

Amide Modifications: Methylation of the acetamide nitrogen could enhance metabolic stability .

Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold is a candidate for central nervous system (CNS) drugs, given piperidine’s prevalence in neuromodulators (e.g., methylphenidate) . Bromine’s electron-withdrawing properties may optimize blood-brain barrier penetration.

Industrial Synthesis

Scalable routes using continuous-flow hydrogenation or enzymatic resolution could reduce production costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume